

Thermodynamic Properties of Manganese(II) Oxide Formation: A Technical Guide

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Compound of Interest

Compound Name: **Manganese(II) oxide**

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This in-depth technical guide provides a comprehensive overview of the thermodynamic properties associated with the formation of **manganese(II) oxide** (MnO). This document summarizes key quantitative data, details experimental protocols for their determination, and illustrates the fundamental thermodynamic relationships. The information presented is intended to support research and development activities where the thermodynamic stability and reaction energetics of manganese oxides are critical.

Core Thermodynamic Data

The formation of **manganese(II) oxide** from its constituent elements in their standard states is an exothermic process, as indicated by the negative standard enthalpy of formation. The key thermodynamic parameters for the formation reaction, $Mn(s) + \frac{1}{2}O_2(g) \rightarrow MnO(s)$, are summarized below.

Standard State Thermodynamic Properties at 298.15 K

A critical evaluation of available literature data, including calorimetric and electrochemical measurements, has been conducted to provide the most reliable values for the standard enthalpy (ΔH_f°), Gibbs free energy (ΔG_f°), and entropy (S°) of MnO and its constituent elements at 298.15 K (25 °C) and 1 bar.

Substance	Formula	State	ΔH_f° (kJ/mol)	ΔG_f° (kJ/mol)	S° (J/mol·K)
Manganese(II) Oxide	MnO	solid	-385.2	-362.9	59.7
Manganese (alpha)	Mn	solid	0	0	32.0
Oxygen	O ₂	gas	0	0	205.2

Note: The standard enthalpy of formation for elements in their standard state is defined as zero.

Temperature Dependence of Thermodynamic Properties

The thermodynamic properties of MnO formation are dependent on temperature. This dependence is primarily governed by the heat capacities of the reactants and products. The following table provides the coefficients for the Shomate equation, which can be used to calculate the heat capacity (Cp) at a given temperature (T in Kelvin).

Shomate Equation: $Cp(T) = A + B \cdot t + C \cdot t^2 + D \cdot t^3 + E/t^2$ where $t = T / 1000$

Substance	Temperature Range (K)	A	B	C	D	E
MnO (solid)	298 - 1800	49.54	7.53	-0.63	0.0	-3.93
α -Mn (solid)	298 - 980	27.24	5.24	7.78	-2.12	-0.28
β -Mn (solid)	980 - 1361	52.30	-28.68	21.49	-4.98	-2.43
O ₂ (gas)	100 - 700	31.32	-20.24	57.87	-36.51	-0.01
O ₂ (gas)	700 - 2000	30.03	8.77	-3.99	0.79	-0.74

Data sourced from the NIST Chemistry WebBook.

The Gibbs free energy of formation as a function of temperature has also been determined experimentally. For the formation of MnO from α -Mn and O₂, the following equation is valid in the temperature range of 875 K to 980 K[1]:

$$\Delta G_f^\circ(T) = -385,624 + 73.071 \cdot T \text{ (J/mol)}$$

For the formation from β -Mn and O₂ between 980 K and 1300 K, the equation is[1]:

$$\Delta G_f^\circ(T) = -387,850 + 75.36 \cdot T \text{ (J/mol)}$$

Experimental Determination of Thermodynamic Properties

The thermodynamic data presented in this guide are derived from various experimental techniques. The two primary methods employed are calorimetry for the determination of enthalpy changes and solid-state electrochemical cells for the direct measurement of Gibbs free energy changes.

Calorimetry

Principle: Calorimetry directly measures the heat released or absorbed during a chemical reaction. For the enthalpy of formation of MnO, solution calorimetry is a common and accurate method.

Experimental Protocol for Solution Calorimetry:

- **Calorimeter Calibration:** The heat capacity of the calorimeter is determined by performing a reaction with a known enthalpy change or by electrical calibration.
- **Sample Preparation:** High-purity manganese metal and **manganese(II) oxide** powders are accurately weighed.
- **Dissolution of Mn:** A precisely weighed sample of manganese metal is dissolved in an acidic solvent (e.g., hydrochloric acid) within the calorimeter. The temperature change of the solution is meticulously recorded over time.

- Dissolution of MnO: In a separate experiment, a precisely weighed sample of **manganese(II) oxide** is dissolved in the same acidic solvent under identical conditions. The temperature change is again recorded.
- Data Analysis: The heat evolved or absorbed in each dissolution reaction is calculated from the temperature change and the heat capacity of the calorimeter and its contents.
- Hess's Law Application: The enthalpy of formation of MnO is then calculated using Hess's Law, combining the enthalpies of the dissolution reactions with the known enthalpy of formation of water.

A variation of this technique is high-temperature drop solution calorimetry, where samples are dropped from room temperature into a molten solvent (e.g., lead borate) at high temperatures (e.g., 700-800 °C). The heat effect measured is the sum of the heat content of the sample from room temperature to the calorimeter temperature and the enthalpy of solution.

Solid-State Electrochemical Cells

Principle: This method allows for the direct determination of the Gibbs free energy of formation by measuring the electromotive force (EMF) of a galvanic cell at high temperatures. The relationship between the Gibbs free energy change (ΔG), the number of electrons transferred (n), Faraday's constant (F), and the cell potential (E) is given by: $\Delta G = -nFE$.

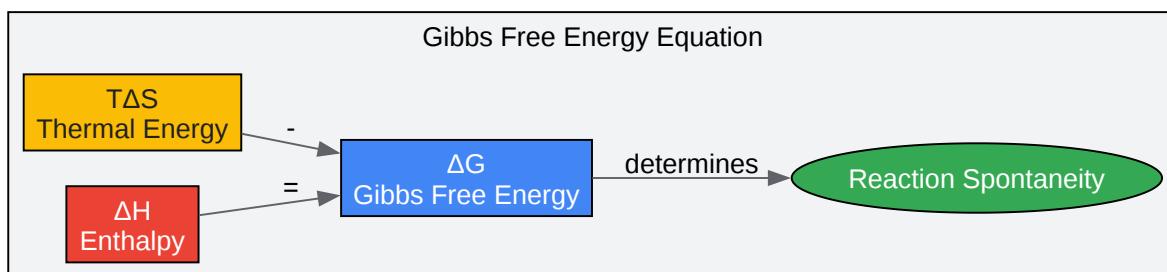
Experimental Protocol:

- **Cell Construction:** A high-temperature electrochemical cell is constructed. A common configuration for the determination of the Gibbs free energy of formation of MnO is: Pt, Mn, MnO | YDT | Fe, FeO, Pt
 - **Working Electrode:** A mixture of manganese metal and **manganese(II) oxide** powder.
 - **Reference Electrode:** A mixture of iron and iron(II) oxide (wüstite), which has a well-defined oxygen partial pressure at a given temperature.
 - **Solid Electrolyte:** Yttria-doped thoria (YDT) or yttria-stabilized zirconia (YSZ), which allows for the conduction of oxygen ions at high temperatures.

- Contacts: Platinum is used for electrical contacts.
- Experimental Setup: The cell is placed in a furnace with a controlled atmosphere (typically an inert gas like argon) to prevent oxidation of the electrodes. The temperature of the cell is precisely controlled and measured.
- EMF Measurement: The electromotive force (EMF) of the cell is measured at various temperatures using a high-impedance voltmeter. The measurements are taken after the cell has reached thermal and chemical equilibrium.
- Data Analysis: The Gibbs free energy of the cell reaction is calculated from the measured EMF. By combining this with the known Gibbs free energy of formation of the reference electrode (FeO), the Gibbs free energy of formation of MnO can be determined as a function of temperature. From the temperature dependence of the Gibbs free energy, the enthalpy and entropy of formation can also be derived.

Fundamental Thermodynamic Relationships

The core thermodynamic properties of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are interconnected through the fundamental Gibbs free energy equation. This relationship determines the spontaneity of a reaction at a given temperature and pressure.



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Caption: Relationship between Gibbs free energy, enthalpy, and entropy.

The Gibbs free energy (ΔG) represents the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. A negative ΔG indicates a spontaneous process, while a positive ΔG indicates a non-spontaneous process. The enthalpy term (ΔH) represents the heat change of the reaction, while the entropy term ($T\Delta S$) represents the energy associated with the change in disorder of the system. For the formation of MnO, the reaction is enthalpy-driven at lower temperatures.

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References

- 1. Gibbs Energy of Formation of MnO: Measurement and Assessment | Semantic Scholar [semanticscholar.org]
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